4-Ethoxy-2-phenylquinoline

Catalog No.
S15290371
CAS No.
22680-63-3
M.F
C17H15NO
M. Wt
249.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxy-2-phenylquinoline

CAS Number

22680-63-3

Product Name

4-Ethoxy-2-phenylquinoline

IUPAC Name

4-ethoxy-2-phenylquinoline

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C17H15NO/c1-2-19-17-12-16(13-8-4-3-5-9-13)18-15-11-7-6-10-14(15)17/h3-12H,2H2,1H3

InChI Key

HUWDUVNMZCVTNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

4-Ethoxy-2-phenylquinoline (CAS 22680-63-3) is a highly functionalized quinoline derivative characterized by an ethoxy group at the C4 position and a phenyl ring at C2. In industrial and pharmaceutical research, this specific substitution pattern is valued because the C4-alkoxy group modulates the electronic properties and solubility of the quinoline core, distinguishing it quantitatively from the unsubstituted 2-phenylquinoline baseline [1]. It serves as a critical intermediate in the synthesis of bioactive alkaloids, antiplatelet agents, and advanced organic materials. Procurement of this specific etherified building block bypasses the need for in-house nucleophilic substitution of 4-chloro or 4-hydroxy precursors, streamlining structure-activity relationship (SAR) workflows and complex multi-component cycloaddition methodologies [2].

Research Fit

Scaffold 2-Phenylquinoline, C4-ethoxy substituent
Research context Antiplatelet SAR, ERβ ligand design, efflux pump inhibitor probe
Physicochemical profile Lipophilic, zero HBD, low TPSA – membrane-permeable

Substituting 4-ethoxy-2-phenylquinoline with its closest commercially available analogs, such as 4-chloro-2-phenylquinoline or 4-hydroxy-2-phenylquinoline, fundamentally alters downstream reactivity and product distribution. For instance, 4-chloro-2-phenylquinoline exhibits unusual resistance to standard amination under certain conditions, preferentially undergoing nucleophilic substitution to form the ethoxy ether when exposed to ethanol and base [1]. Conversely, attempting to generate the ethoxy derivative in situ during complex cyclizations (such as the anti-Michael hydroamination of alkynones) can result in competing pathways, where the ethoxy quinoline forms as a major byproduct (up to 33% yield) rather than the desired indole [2]. Therefore, utilizing the pre-synthesized 4-ethoxy compound is essential to maintain chemoselectivity and avoid yield-limiting side reactions in sensitive synthetic routes.

Substitution Risk

4-Hydroxy analog Distinct HBD count and ~1.1 log units lower lipophilicity alters membrane permeability and efflux pump target engagement.
4-Methoxy analog Modest lipophilicity shift (ΔXLogP ~0.3) may measurably shift antiplatelet potency within the same assay system.
Unsubstituted or N-alkyl scaffold Lacks the C4 alkoxy pharmacophore required for ERβ affinity and antiplatelet activity; may not engage intended targets.

Chemoselective Etherification vs. Amination Reactivity

When subjected to amination conditions, 4-chloro-2-phenylquinoline demonstrates a distinct reactivity profile compared to standard 4-chloroquinolines. Instead of undergoing standard amination with aniline hydrochlorides in ethanol, the addition of sodium hydroxide shifts the reaction pathway entirely toward nucleophilic substitution, yielding 4-ethoxy-2-phenylquinoline [1]. This highlights the difficulty of controlling C4-substitution in situ and justifies procuring the ethoxy-derivative directly to avoid mixed ether/amine product profiles.

Evidence DimensionReaction pathway selectivity
Target Compound DataExclusive formation of 4-ethoxy-2-phenylquinoline
Comparator Or Baseline4-Chloro-2-phenylquinoline (expected to undergo amination)
Quantified DifferenceComplete shift from amination to etherification in NaOH/EtOH
ConditionsRefluxing with NaOH in ethanol

Procuring the pre-formed ethoxy compound eliminates the risk of chemoselectivity failures during downstream derivatization of the C4 position.

Lipophilicity gradient
Cross-study comparable
XLogP 4.4 vs. 3.3 (4-OH) and 4.10 (4-OMe); HBD 0 vs. 1; TPSA 22.1 vs. ~33 Ų
Supports membrane permeability differentiation; guides CNS-penetrant candidate selection
Computed values; verify experimentally

Solvent-Dependent Byproduct Formation in Hydroamination

In the synthesis of 2-acylindoles via anti-Michael hydroamination of β-(2-aminophenyl)-α,β-ynones, the choice of solvent and catalyst drastically affects the formation of 4-ethoxy-2-phenylquinoline. When ethanol is used with a NaAuCl4 catalyst at 80 °C, nucleophilic addition of the solvent occurs, yielding 4-ethoxy-2-phenylquinoline in 26% yield instead of the desired acylindole [1]. Similarly, suboptimal Brønsted acid catalysis (e.g., 10 mol% p-TsOH) yields the ethoxy byproduct at 33% [1].

Evidence DimensionByproduct formation yield
Target Compound Data26% to 33% yield as an unintended byproduct
Comparator Or Baseline2-Acylindole (intended product, 0% in EtOH/NaAuCl4)
Quantified Difference26-33% yield deviation due to solvent nucleophilicity
ConditionsNaAuCl4 in EtOH at 80 °C, or 10 mol% p-TsOH

Understanding this formation pathway is critical for process chemists to either avoid ethanol in hydroaminations or intentionally procure the isolated ethoxy quinoline for dedicated studies rather than relying on inefficient in situ generation.

Antiplatelet SAR context
Class-level inference
4-Alkoxy series active; N-alkyl series less active; 5-ethyl-4-methoxy lead IC50 0.08 μM vs. indomethacin 0.24 μM
Confirms 4-alkoxy pharmacophore relevance; supports scaffold selection for SAR
Direct IC50 for target not reported; class-level extrapolation

Atom-Economic Povarov Cycloaddition Efficiency

4-Ethoxy-2-phenylquinoline can be efficiently synthesized via the Povarov reaction, a formal [4+2] imino Diels-Alder cycloaddition. The reaction of benzylideneaniline with ethyl ethynyl ether catalyzed by BF3·Et2O in ethyl acetate yields 4-ethoxy-2-phenylquinoline at 51.5% within 1.5 hours [1]. This provides a quantitative baseline for its manufacturability compared to multi-step classical Skraup or Doebner-Miller quinoline syntheses.

Evidence DimensionCycloaddition yield
Target Compound Data51.5% yield in 1.5 hours
Comparator Or BaselineClassical multi-step quinoline synthesis (baseline)
Quantified DifferenceSingle-step atom-economic formation vs multi-step condensation
ConditionsBF3·Et2O catalyst, EtOAc solvent, exothermic reaction

Confirms the commercial viability and synthetic accessibility of the compound via advanced multi-component reactions, ensuring stable procurement supply.

ERβ pharmacophore requirement
Class-level inference
C4 electronegative substitution required; optimized C4 analogs Ki 3–5 nM, up to 83-fold selectivity over ERα
Ethoxy satisfies electronegative requirement; supports ERβ ligand design
Target not directly tested; inference from series SAR

Inhibitory Potency in Antiplatelet SAR Studies

The 4-alkoxy-2-phenylquinoline scaffold is a proven pharmacophore for cardiovascular applications. In structure-activity relationship (SAR) studies, derivatives within this class have demonstrated potent antiplatelet activity. Optimized 4-alkoxy-2-phenylquinolines achieve IC50 values as low as 0.08 μM against platelet aggregation, making them approximately 3-fold more active than the standard comparator, indomethacin [1].

Evidence DimensionAntiplatelet IC50
Target Compound Data~0.08 μM (optimized class derivatives)
Comparator Or BaselineIndomethacin (IC50 baseline)
Quantified Difference3-fold higher potency than indomethacin
ConditionsIn vitro platelet aggregation assays

Validates the procurement of 4-ethoxy-2-phenylquinoline as a high-value core scaffold for developing next-generation antiplatelet and antithrombotic therapeutics.

Synthetic route
Supporting evidence
One-pot H2SO4-promoted cyclization in ethanol vs. two-step via 4-hydroxy intermediate
Simplified procurement route; may reduce synthesis time
Source: Wang et al. 2009; yields not reported
Identity confirmation
Supporting evidence
1H NMR and GC-MS reference spectra available (SpectraBase); distinguishable from OEt-DPQ isomer
Enables QC verification; reduces isomeric misidentification risk
Verify with supplied COA

Cardiovascular Drug Discovery and SAR Profiling

As a core scaffold for synthesizing potent antiplatelet agents, leveraging its C4-alkoxy group which is critical for enhanced inhibitory activity against platelet aggregation compared to unsubstituted baselines [1].

Reference Standard in Hydroamination Methodologies

Used as a quantitative analytical standard to monitor solvent-induced side reactions and optimize catalyst/solvent systems in the synthesis of 2-acylindoles from alkynones [2].

Building Block for Alkaloid Total Synthesis

Procured as a stable, pre-functionalized intermediate for the synthesis of complex quinoline alkaloids, bypassing the chemoselectivity issues associated with the etherification of 4-chloro or 4-hydroxy quinolines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antiplatelet SAR studies
C4-alkoxy pharmacophore validation
Platelet aggregation assay context, potency reference assay (arachidonic acid-induced)
ERβ-selective ligand design
C4 electronegative substitution required
ERβ binding assay context, ERα/ERβ selectivity determination
Diversity-oriented synthesis
One-pot synthetic accessibility
Condensation/biannulation reaction context
ADME/PK lipophilicity probe
High lipophilicity, zero HBD, low TPSA profile
Membrane permeability and metabolic stability assays

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

249.115364102 g/mol

Monoisotopic Mass

249.115364102 g/mol

Heavy Atom Count

19

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